Cas no 2098026-70-9 ((6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine structure](https://www.kuujia.com/scimg/cas/2098026-70-9x500.png)
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
- (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
- F2198-8276
- AKOS026725871
- 2098026-70-9
- 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 6-cyclobutyl-1-ethyl-
-
- Inchi: 1S/C12H18N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8,13H2,1H3
- InChI Key: SIFCZMISZSSSSX-UHFFFAOYSA-N
- SMILES: N12C=CN(CC)C1=C(CN)C(C1CCC1)=N2
Computed Properties
- Exact Mass: 218.153146591g/mol
- Monoisotopic Mass: 218.153146591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 48.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- pka: 9.44±0.29(Predicted)
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-8276-1g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F2198-8276-2.5g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | C277666-500mg |
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 500mg |
$ 615.00 | 2022-04-01 | ||
Life Chemicals | F2198-8276-0.5g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
TRC | C277666-1g |
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 1g |
$ 955.00 | 2022-04-01 | ||
Life Chemicals | F2198-8276-0.25g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F2198-8276-5g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Life Chemicals | F2198-8276-10g |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
TRC | C277666-100mg |
(6-cyclobutyl-1-ethyl-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine |
2098026-70-9 | 100mg |
$ 160.00 | 2022-04-01 |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Related Literature
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
Additional information on (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Chemical Profile of (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS No. 2098026-70-9)
Introducing the compound (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, identified by its CAS number 2098026-70-9, a molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of heterocyclic amines, a category known for its diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a cyclobutyl moiety and an ethyl substituent, which contribute to its unique chemical properties and reactivity.
The cyclobutyl group in the molecular structure imparts steric hindrance, influencing the compound's solubility and interaction with biological targets. This feature is particularly important in drug design, as it can modulate binding affinity and selectivity. Additionally, the presence of the 1H-imidazo[1,2-b]pyrazol core suggests potential pharmacological activity, given the well-documented biological roles of imidazole derivatives in various therapeutic contexts. The compound's amine functionality at the methanamine position further enhances its potential as a building block for more complex pharmacophores.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their potential applications in medicinal chemistry. The (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine structure has been studied for its pharmacokinetic properties and its ability to interact with biological macromolecules. Preliminary studies have indicated that this compound exhibits promising interactions with enzymes and receptors involved in critical metabolic pathways. These interactions may lead to applications in treating a range of disorders, including metabolic syndromes and inflammatory conditions.
The synthesis of (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The cyclobutyl ring is typically introduced via cyclization reactions, while the ethyl group is incorporated through alkylation processes. The imidazo[1,2-b]pyrazole core is synthesized through condensation reactions between appropriate precursors. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions.
The compound's solubility profile is another critical aspect that influences its suitability for various applications. The presence of polar functional groups like the amine moiety enhances water solubility, making it more amenable for formulation into pharmaceutical products. However, the bulky cyclobutyl group can also impact solubility, necessitating further modifications or delivery systems to optimize bioavailability. Researchers are exploring different solubilization techniques, including micelle encapsulation and prodrug formulations, to enhance the compound's pharmacokinetic properties.
In vitro studies have begun to uncover the potential biological activities of (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. Initial assays have shown moderate activity against certain enzymatic targets, suggesting a possible role in modulating metabolic pathways. Additionally, interactions with cellular receptors have been observed, which could be relevant for developing treatments targeting neurological disorders or cancer. These findings underscore the importance of this compound as a lead molecule for further drug development efforts.
The future direction of research on this compound includes detailed pharmacological characterization and exploration of its mechanism of action. High-throughput screening (HTS) approaches are being employed to identify new therapeutic applications, while computational modeling techniques are being used to predict binding affinities and optimize molecular structure. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into tangible therapeutic outcomes.
The development of novel pharmaceuticals relies heavily on the availability of structurally diverse compounds like (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine. Its unique structural features make it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects. As research continues to uncover new biological targets and mechanisms, compounds such as this one will play an increasingly important role in addressing unmet medical needs.
2098026-70-9 ((6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine) Related Products
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)




